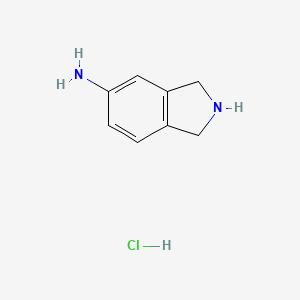

Isoindolin-5-amine hydrochloride

概要

説明

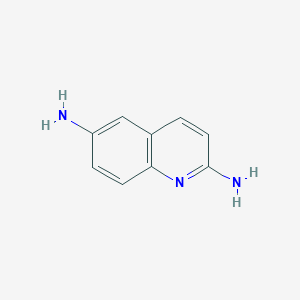

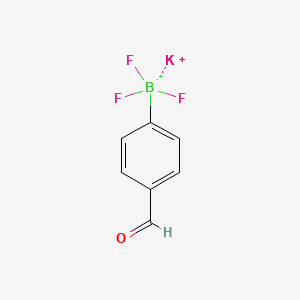

Isoindolin-5-amine hydrochloride is a chemical compound used primarily for research and development . It has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol .

Synthesis Analysis

The synthesis of Isoindolin-5-amine hydrochloride involves the use of hydrogen chloride and Pd(OH)2/C in ethanol. The reaction mixture is hydrogenated at 45 psi for 1 hour. The nitro functionality is reduced and the Bn group remains intact. The yield of this synthesis is approximately 36% .Molecular Structure Analysis

The InChI code for Isoindolin-5-amine hydrochloride is 1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H .科学的研究の応用

-

Synthesis of Isoindoline Derivatives

- Field : Chemistry of Heterocyclic Compounds

- Application Summary : A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .

- Methods of Application : The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .

- Results : This process led to a noticeable increase of the structural complexity in a single synthetic step and opened the way to the synthesis of various carbo- and heterocyclic compounds .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives, which include isoindoline, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Pharmaceutical Applications

- Field : Pharmaceutical Sciences

- Application Summary : Certain isoindoline derivatives have shown significant sPLA2 inhibition activity, which is comparable or even superior to ursolic acid, a well-known positive control .

- Methods of Application : These compounds are synthesized and then tested for their sPLA2 inhibition activity .

- Results : The results indicate that these isoindoline derivatives could potentially be used in the development of new pharmaceuticals .

-

Treatment of Osteoarthritis

- Field : Medical Research

- Application Summary : Isoindoline amide derivatives have been discovered as potent and orally bioavailable ADAMTS-4/5 inhibitors for the treatment of osteoarthritis .

- Methods of Application : Starting from the reported ADAMTS-5 inhibitor GLPG1972, researchers applied a scaffold hopping strategy to generate a novel isoindoline amide scaffold .

- Results : The representative compound showed high potency in ADATMS-4/5 inhibition, as well as good selectivity over a panel of other metalloproteases . In addition, it exhibited excellent drug-like properties and showed better pharmacokinetic profiles than GLPG1972 across species . This compound demonstrated dose-dependent efficacy in two in vivo rat osteoarthritis models .

-

Inhibition of sPLA2

- Field : Biochemistry

- Application Summary : Certain isoindoline derivatives, such as N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, have shown significant sPLA2 inhibition activity .

- Methods of Application : These compounds are synthesized and then tested for their sPLA2 inhibition activity .

- Results : The results indicate that these isoindoline derivatives could potentially be used in the development of new pharmaceuticals .

-

Storage and Handling

- Field : Chemical Storage and Handling

- Application Summary : Isoindolin-5-amine hydrochloride is a chemical compound that requires specific storage and handling procedures .

- Methods of Application : This compound is typically stored in a refrigerated environment to maintain its stability .

- Results : Proper storage and handling ensure the compound’s integrity for use in various applications .

Safety And Hazards

Isoindolin-5-amine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

特性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQCFVJPKBLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623723 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-amine hydrochloride | |

CAS RN |

503614-81-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)